molecular formula C12H10BrNO B2841344 1-Benzyl-6-bromopyridin-2-one CAS No. 173442-44-9

1-Benzyl-6-bromopyridin-2-one

Cat. No. B2841344
CAS RN: 173442-44-9
M. Wt: 264.122
InChI Key: RMTAYYHGGHUYDK-UHFFFAOYSA-N
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Description

1-Benzyl-6-bromopyridin-2-one is a chemical compound . It is used in the synthesis of various other compounds and has potential applications in different fields .


Synthesis Analysis

The synthesis of 1-Benzyl-6-bromopyridin-2-one and similar compounds often involves complex chemical reactions . For example, one study describes the synthesis of novel oxoindolin-2-one derivatives incorporating 1-benzyl-1H-1,2,3-triazole . Another study discusses the synthesis of N-alkyl pyridinium salts, which could be relevant to the synthesis of 1-Benzyl-6-bromopyridin-2-one .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-6-bromopyridin-2-one can be analyzed using various methods . For example, Density Functional Theory (DFT) and Hartree-Fock (HF) methods can be used for theoretical investigation . The molecular electrostatic potential (MEP) can also be computed .


Chemical Reactions Analysis

1-Benzyl-6-bromopyridin-2-one can participate in various chemical reactions . For example, it can be involved in oxidation reactions . The exact reactions it participates in can depend on the specific conditions and other reactants present .

Scientific Research Applications

Synthetic Methods and Catalysis

  • Benzylation of Alcohols : 1-Benzyl-6-bromopyridin-2-one derivatives have been employed in the benzylation of alcohols, enabling the synthesis of benzyl ethers with good to excellent yields. This highlights its utility as a reagent in facilitating nucleophilic substitution reactions under mild conditions (Poon & Dudley, 2006).

  • Cross-Coupling Reactions : The compound has been utilized in palladium-catalyzed cross-coupling reactions, such as the synthesis of 2-substituted benzo[b]furans, demonstrating its role in facilitating carbon-carbon bond formation. This application is crucial for constructing complex aromatic systems, which are common frameworks in pharmaceuticals and agrochemicals (Zhou et al., 2014).

Future Directions

Future research could focus on the synthesis of novel compounds using 1-Benzyl-6-bromopyridin-2-one, exploring its potential applications in various fields . For example, one study discusses the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which could have potential biological activities .

properties

IUPAC Name

1-benzyl-6-bromopyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c13-11-7-4-8-12(15)14(11)9-10-5-2-1-3-6-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTAYYHGGHUYDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-6-bromo-1,2-dihydropyridin-2-one

CAS RN

173442-44-9
Record name 1-benzyl-6-bromo-1,2-dihydropyridin-2-one
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